molecular formula C11H12N2O2 B2887239 4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid CAS No. 1280572-62-4

4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid

Cat. No.: B2887239
CAS No.: 1280572-62-4
M. Wt: 204.229
InChI Key: DRNRLINOMGTASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid is a chemical compound with the molecular formula C11H12N2O2 It is a derivative of benzoic acid, featuring a pyrrole ring attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid typically involves the reaction of 3,4-dihydro-2H-pyrrole with 4-aminobenzoic acid under specific conditions. One common method includes the use of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and reactors can enhance the efficiency and consistency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form corresponding pyrrolinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution using nitrating agents.

Major Products

The major products formed from these reactions include pyrrolinones, amino derivatives, and various substituted benzoic acid derivatives .

Scientific Research Applications

4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]butanoic acid
  • 4-[(4-oxo-3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid
  • 4-[(1,3-dihydro-2H-isoindol-2-yl)butanoic acid hydrochloride

Uniqueness

4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid is unique due to its specific structural features, such as the presence of both a pyrrole ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(3,4-dihydro-2H-pyrrol-5-ylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-11(15)8-3-5-9(6-4-8)13-10-2-1-7-12-10/h3-6H,1-2,7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNRLINOMGTASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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